molecular formula C6H5KN2O3 B2563008 Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate CAS No. 1989671-27-3

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2563008
CAS No.: 1989671-27-3
M. Wt: 192.215
InChI Key: HPJZNCOTZFSJNL-UHFFFAOYSA-M
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Description

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclopropyl group attached to the oxadiazole ring. It has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis .

Mechanism of Action

Target of Action

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a compound that has been synthesized for its potential use in medicinal chemistry Oxadiazole derivatives, to which this compound belongs, are known to have a broad spectrum of pharmacological activities .

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.

Biochemical Pathways

activities . Therefore, it can be inferred that this compound may interact with biochemical pathways related to these activities.

Result of Action

Given the broad spectrum of pharmacological activities of oxadiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while nucleophilic substitution can produce a variety of substituted oxadiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

potassium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZNCOTZFSJNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-27-3
Record name potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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